5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride
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Overview
Description
5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride is a heterocyclic compound with a unique structure that includes a pyrazole ring fused with a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methylpyrazole with thiocarbonyl chloride, followed by cyclization to form the thiadiazole ring. The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively. Cyclization reactions often require catalysts or specific reaction conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include various substituted derivatives, sulfoxides, sulfones, thiols, thioethers, and more complex heterocyclic compounds.
Scientific Research Applications
5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and inhibitor of specific enzymes and signaling pathways.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can modulate signaling pathways by interacting with receptors or other signaling molecules, affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonitrile
- 5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carboxylic acid
- 5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-methyl ester
Uniqueness
5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride is unique due to its carbonyl chloride functional group, which allows for a wide range of chemical modifications and derivatizations. This functional group enhances the compound’s reactivity and versatility in synthetic chemistry, making it a valuable building block for the development of new chemical entities with potential biological activities .
Properties
CAS No. |
98206-21-4 |
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Molecular Formula |
C5H3ClN4OS |
Molecular Weight |
202.62 g/mol |
IUPAC Name |
5-methylpyrazolo[3,4-d]thiadiazole-6-carbonyl chloride |
InChI |
InChI=1S/C5H3ClN4OS/c1-10-2(4(6)11)3-5(8-10)7-9-12-3/h1H3 |
InChI Key |
VPDUQWYGTQJHTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C(=N1)N=NS2)C(=O)Cl |
Origin of Product |
United States |
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